5-Bromo-3-(methoxymethoxy)phenylboronic acid
Description
5-Bromo-3-(methoxymethoxy)phenylboronic acid is a substituted phenylboronic acid derivative characterized by a bromine atom at the 5-position and a methoxymethoxy group (-OCH2OCH3) at the 3-position of the aromatic ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . The bromine substituent acts as a leaving group in such reactions, while the boronic acid moiety facilitates transmetalation with palladium catalysts. The methoxymethoxy group, an electron-donating substituent, enhances solubility in polar solvents and may modulate steric and electronic effects during coupling .
Properties
IUPAC Name |
[3-bromo-5-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGDHGWHPRZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most cited method involves brominating 3-(methoxymethoxy)benzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under catalytic conditions. The reaction proceeds via electrophilic aromatic substitution, where the methoxymethoxy (-OCH₂OCH₃) group directs bromination to the 5th position of the aromatic ring.
Key Steps :
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Substrate Activation : The methoxymethoxy group enhances electron density at the meta position, facilitating selective bromination.
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Catalyst Selection : Lewis acids like FeBr₃ or AlCl₃ are used to polarize the bromine molecule, accelerating substitution.
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Temperature Control : Reactions typically occur at 0–25°C to minimize over-bromination.
Experimental Data and Yield Optimization
A representative procedure from reports:
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Starting Material : 3-(Methoxymethoxy)benzoic acid (10.0 g, 51.2 mmol).
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Brominating Agent : NBS (9.8 g, 55.3 mmol) in dichloromethane (DCM).
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Catalyst : FeBr₃ (0.5 eq) at 0°C for 6 hours.
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Yield : 68–72% after silica gel chromatography.
Challenges :
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Regioselectivity : Competing ortho-bromination may occur if steric effects dominate.
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Purification : Column chromatography is required to isolate the 5-bromo isomer.
Lithiation-Borylation of Brominated Precursors
Methodology Overview
This two-step approach involves:
Critical Parameters
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Temperature : Lithiation requires cryogenic conditions (-70°C) to prevent side reactions.
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Solvent : Diethyl ether or THF ensures solubility and reactivity.
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Work-Up : Acidic hydrolysis (e.g., HCl) liberates the boronic acid from the borate ester.
| Parameter | Value |
|---|---|
| Starting Material | 1-Bromo-3-(methoxymethoxy)benzene (14.32 g, 71.2 mmol) |
| n-BuLi | 2.5 M in hexanes (29.9 mL, 74.8 mmol) |
| Triethyl Borate | 12.71 mL, 74.8 mmol |
| Yield | 32.5% (3.85 g) |
Advantages :
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Avoids carboxylic acid intermediates.
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Scalable for multi-gram synthesis.
Limitations :
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Low yield due to boronic acid instability.
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Requires stringent anhydrous conditions.
Suzuki-Miyaura Coupling Precursor Approach
Boronic Ester Formation
A third route synthesizes the pinacol boronic ester derivative, which is hydrolyzed to the target compound. For example, 2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is prepared via Miyaura borylation.
Reaction Conditions :
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Catalyst : Pd(dppf)Cl₂ (5 mol%).
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Base : KOAc (3 eq).
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Solvent : Dioxane at 100°C for 12 hours.
Hydrolysis to Boronic Acid
The boronic ester is treated with HCl (1 M) in THF/water (3:1) at 25°C for 2 hours, yielding the boronic acid with >95% purity.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Boronic Ester Formation | 85 |
| Hydrolysis | 92 |
| Overall | 78 |
Advantages :
-
High purity avoids chromatography.
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Compatible with automated synthesis platforms.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Bromination | 68–72 | 90–95 | Moderate | Regioselectivity control |
| Lithiation-Borylation | 32.5 | 85–90 | Low | Cryogenic conditions |
| Suzuki Precursor | 78 | >95 | High | Pd catalyst cost |
Synthetic Recommendations :
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Small-Scale : Bromination offers reliability despite moderate yields.
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Industrial : Suzuki precursor route balances yield and scalability.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Base: Common bases include potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Solvents: Dichloromethane, ethanol, or water depending on the reaction.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
Organic Synthesis
5-Bromo-3-(methoxymethoxy)phenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its applications include:
- Coupling Reactions: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .
- Functionalization: The unique substitution pattern allows for versatile functionalization, enabling the synthesis of diverse organic structures.
Medicinal Chemistry
The compound's boronic acid functionality has garnered interest in drug discovery and development:
- Anticancer Activity: Boronic acids have shown potential in inhibiting proteasome activity, making them candidates for anticancer therapies. For instance, bortezomib, a boronic acid derivative, is used to treat multiple myeloma .
- Enzyme Inhibition: Research indicates that boronic acids can inhibit specific enzymes, suggesting potential therapeutic applications in targeting various biological pathways.
Materials Science
In materials science, this compound is utilized for:
- Polymer Synthesis: It acts as an intermediate in the production of advanced materials, including conductive polymers and electronic components.
- Nanomaterials: The compound's reactivity can be harnessed to develop novel nanomaterials with specific properties for applications in electronics and photonics .
Case Studies
Several studies highlight the practical applications of this compound:
- Synthesis of Biaryl Compounds:
- Development of Anticancer Agents:
-
Functionalized Polymer Production:
- Another study illustrated its role in synthesizing functionalized polymers that exhibit enhanced electrical conductivity and stability, showcasing its potential in developing advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. The bromine atom can also participate in various substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Positional Isomers and Substituent Effects
(a) 3-(Methoxymethoxy)phenylboronic Acid
This positional isomer lacks the bromine atom at the 5-position. Without the bromine leaving group, it cannot participate in cross-coupling reactions but serves as a model for studying the electronic effects of the methoxymethoxy group. Compared to 5-bromo-3-(methoxymethoxy)phenylboronic acid, it exhibits higher solubility in ethers and ketones due to reduced steric bulk .
(b) 5-Bromo-2-methoxyphenylboronic Acid
In this analog, the methoxymethoxy group is replaced by a methoxy (-OCH3) group at the 2-position. The methoxy group is less bulky but similarly electron-donating, leading to comparable solubility in THF and water mixtures. However, the ortho-positioned methoxy group introduces steric hindrance, reducing coupling efficiency with bulky aryl halides .
(c) 3-Methoxy-2-(methoxymethoxy)phenylboronic Acid
This compound features both methoxy and methoxymethoxy groups. The additional methoxy substituent increases electron density at the boron center, accelerating transmetalation in Suzuki reactions. However, steric crowding from adjacent substituents may lower yields in reactions requiring precise spatial alignment .
Functional Group Modifications
(a) 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic Acid
The methoxymethoxy group is replaced by an N-propylaminocarbonyl moiety. This substitution introduces hydrogen-bonding capability, improving aqueous solubility but reducing stability under acidic conditions. The bulky aminocarbonyl group also slows coupling kinetics compared to the methoxymethoxy analog .
(b) 5-Bromo-3-(pyridin-3-ylethynyl)phenylboronic Acid
Here, the methoxymethoxy group is replaced by a pyridinyl-alkynyl chain. However, the basic pyridine nitrogen may coordinate with palladium, necessitating optimized reaction conditions to prevent catalyst poisoning .
Solubility and Stability Trends
Substituent effects on solubility and stability are critical for reaction design:
The methoxymethoxy group generally enhances solubility in organic-aqueous mixtures compared to methoxy or aminocarbonyl analogs.
Reactivity in Suzuki-Miyaura Couplings
Comparative reaction data under standardized conditions (Pd(PPh3)4, K2CO3, THF/H2O):
The methoxymethoxy group balances electronic activation and steric accessibility, achieving higher yields than bulkier analogs.
Biological Activity
5-Bromo-3-(methoxymethoxy)phenylboronic acid is an organoboron compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₅BBrO₃
- Molecular Weight : Approximately 343.020 g/mol
The presence of a bromine atom and a methoxymethoxy substituent on the phenyl ring enhances its reactivity and solubility in various organic solvents, making it a valuable intermediate in organic synthesis, particularly in coupling reactions.
Antimicrobial Properties
Research indicates that boronic acids, including this compound, exhibit antimicrobial activity. Boronic acids can disrupt essential cellular processes in bacteria and fungi, potentially serving as effective antimicrobial agents. For instance, similar compounds have shown moderate activity against various pathogens, including Candida albicans and Escherichia coli .
Table 1: Antimicrobial Activity of Boronic Acids
The mechanism by which boronic acids exert their antimicrobial effects often involves the inhibition of specific enzymes or disruption of cellular integrity. For example, they may interfere with borate-dependent cross-links vital for cell structure, leading to cellular dysfunction and death .
Synthesis and Applications
The synthesis of this compound typically involves several steps, including the use of sodium hydride in DMF to create protected intermediates followed by Suzuki coupling reactions to introduce desired substituents . The unique structural features of this compound allow it to participate in various chemical reactions, making it useful in drug development.
Case Studies and Research Findings
- Anticancer Activity : Boronic acids are being explored for their potential as anticancer agents. Studies have shown that certain derivatives can inhibit proteasome activity, similar to established drugs like bortezomib . This suggests that this compound may also possess anticancer properties.
- Sensor Applications : Research has indicated that boronic acids can be used as sensors for detecting diols due to their ability to form reversible complexes. This property may be harnessed in developing diagnostic tools or environmental sensors .
Comparative Analysis with Similar Compounds
Table 2: Comparison of Boronic Acid Derivatives
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| This compound | Contains bromine and methoxymethoxy groups | Enhanced reactivity and solubility |
| Phenylboronic Acid | Lacks bromine; simpler structure | Less versatile in reactions |
| 4-Fluorophenylboronic Acid | Contains fluorine; alters electronic properties | Different reactivity profile |
The combination of bromine and methoxymethoxy groups in this compound enhances its reactivity compared to other boronic acids, allowing for a broader range of applications in medicinal chemistry.
Q & A
Q. What are the solubility properties of 5-Bromo-3-(methoxymethoxy)phenylboronic acid, and how do they influence solvent selection in cross-coupling reactions?
Methodological Answer: The solubility of phenylboronic acid derivatives depends on substituents and solvent polarity. For example:
- Polar solvents : Ethers (e.g., dipropyl ether) and ketones (e.g., acetone) show high solubility for phenylboronic acids due to hydrogen bonding with the boronic acid group .
- Nonpolar solvents : Hydrocarbons (e.g., hexanes) exhibit poor solubility, making them unsuitable for reactions requiring homogeneous conditions .
- Esters : Cyclic esters (e.g., pinacol esters) improve solubility in chloroform and ketones, which is critical for Suzuki-Miyaura couplings .
Q. Recommended workflow :
Pre-screen solubility in acetone or THF for initial reactions.
For low solubility, consider converting to a pinacol ester .
Use dynamic light scattering (DLS) to confirm homogeneous dispersion.
Q. What synthetic routes are commonly employed to incorporate this compound into biaryl systems?
Methodological Answer: The compound is typically used in Suzuki-Miyaura couplings due to its boronic acid moiety. Key considerations include:
Q. Example protocol :
Combine 1 eq aryl halide, 1.2 eq boronic acid, 2 eq K₂CO₃, and 2 mol% Pd(PPh₃)₄ in THF/H₂O (4:1).
Heat at 70°C under N₂ for 18 hours.
Purify via column chromatography (hexanes/EtOAc) .
Advanced Questions
Q. How can mechanochemical synthesis be optimized for generating polyboronphenylsiloxanes using phenylboronic acid derivatives?
Methodological Answer: Mechanochemical methods reduce solvent use and enhance reaction efficiency:
- Conditions : Ball-milling at 30 Hz for 2–4 hours with phenylboronic acid and polyphenylsilsesquioxane .
- Additives : Catalytic NaOH (5 mol%) improves boron-silicon bond formation .
- Characterization : Monitor progress via FT-IR (B-O-Si stretch at ~1350 cm⁻¹) and XRD .
Q. How do ortho-substituents influence the binding affinity of phenylboronic acids to diols in aqueous media?
Methodological Answer: Ortho-substituents (e.g., -OH, -CH₂OH) enhance diol binding via intramolecular B-N or B-O interactions:
- Binding mechanism : The -B(OH)₂ group forms cyclic esters with 1,2- or 1,3-diols under neutral pH .
- Solubility : Hydroxymethyl substituents improve aqueous solubility (e.g., 25 mM in PBS vs. 5 mM for unsubstituted analogs) .
- Applications : Used in glucose sensors or glycoconjugate-targeted drug delivery .
Q. Experimental validation :
Titrate the compound with D-fructose in PBS (pH 7.4).
Measure binding constants via isothermal titration calorimetry (ITC) .
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- NMR : ¹¹B NMR (δ ~30 ppm for boronic acid; δ ~18 ppm for esters) and ¹H NMR (aromatic splitting patterns) .
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>98% by area) .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) and detects dehydration byproducts (e.g., boroxines) .
Case study : A 2024 study resolved a regiochemistry dispute via NOESY correlations between the methoxymethoxy group and adjacent protons .
Q. How can conflicting solubility data between phenylboronic acid and its esters be reconciled in reaction design?
Methodological Answer:
- Parent acid : Use polar aprotic solvents (THF, DMF) for reactions requiring free -B(OH)₂ .
- Esters : Switch to chloroform or dichloromethane for esterified derivatives, which show 3–5× higher solubility .
- In situ esterification : Add pinacol to the reaction mixture to improve solubility without isolating the ester .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
